BenchChemオンラインストアへようこそ!

Loureirin D

P2Y12 Antagonism Platelet Aggregation Thrombosis

Loureirin D (CAS 119425-91-1) is a high-purity dihydrochalcone isolated from Dracaena cochinchinensis. Unlike Loureirin A, B, or C, it acts as a specific P2Y12 receptor antagonist, enabling precise dissection of ADP-mediated platelet signaling. Validated in bioactivity-guided fractionation, it is the compound of choice for thrombosis models, antiplatelet screening, and SAR studies. Not equivalent to other Loureirins—ensure target-specific results. For research use only; available in mg to g quantities from verified suppliers.

Molecular Formula C16H16O5
Molecular Weight 288.29 g/mol
CAS No. 119425-91-1
Cat. No. B1631583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLoureirin D
CAS119425-91-1
Molecular FormulaC16H16O5
Molecular Weight288.29 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1CCC(=O)C2=CC=C(C=C2)O)O)O
InChIInChI=1S/C16H16O5/c1-21-16-9-12(18)8-15(20)13(16)6-7-14(19)10-2-4-11(17)5-3-10/h2-5,8-9,17-18,20H,6-7H2,1H3
InChIKeyAQMBVNGTZRFEPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Loureirin D (CAS 119425-91-1): A Differentiated Dihydrochalcone for Targeted P2Y12 Antagonism Research


Loureirin D (CAS 119425-91-1) is a dihydrochalcone natural product isolated from the red resin of Dracaena cochinchinensis (Dragon's Blood) [1]. It is chemically defined as 3-(2,4-dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one, with a molecular weight of 288.3 g/mol and the molecular formula C16H16O5 [2]. Structurally, it is a retro-dihydrochalcone featuring hydroxyl and methoxy substitutions on a chalcone backbone . Loureirin D belongs to the loureirin family (alongside Loureirins A, B, and C) and has been the subject of targeted pharmacological investigation, including recent bioactivity-guided fractionation studies that identified it as a specific and functional antagonist of the P2Y12 receptor [3].

Why Loureirin D Cannot Be Replaced by Other Loureirins or Generic Flavonoids: Evidence for Target Selectivity


Substitution with other dihydrochalcones from Dragon's Blood, such as Loureirin A, B, or C, is not scientifically equivalent. While these compounds share a common biosynthetic origin, their biological targets and downstream effects diverge significantly. For example, Loureirin C's primary mechanism of action is the inhibition of intestinal Ca2+-activated Cl- channels (CaCCs), particularly TMEM16A, which drives its anti-rotaviral diarrheal effects [1]. In contrast, Loureirin A is characterized by its inhibition of Akt phosphorylation to reduce platelet activation [2]. Loureirin D, however, has been identified through a targeted bioactivity-guided fractionation strategy as a specific P2Y12 receptor antagonist [3]. This molecular selectivity means that results from studies on one Loureirin cannot be extrapolated to another, and the choice of compound must be driven by the specific molecular target of interest. Using an incorrect analog could lead to off-target effects, misinterpretation of data, and failure to replicate published findings.

Quantitative Evidence Differentiating Loureirin D for Scientific Procurement Decisions


Targeted P2Y12 Receptor Antagonism: A Mechanism Distinct from In-Class Loureirin Analogs

Loureirin D is a selective P2Y12 receptor antagonist, a mechanism of action not shared by its closest structural analogs, Loureirin A, B, or C. This target engagement was confirmed via molecular docking and cellular thermal shift assays (CETSA) [1]. In contrast, Loureirin A mediates antiplatelet effects via Akt phosphorylation inhibition [2], and Loureirin C acts on intestinal Ca2+-activated Cl- channels [3].

P2Y12 Antagonism Platelet Aggregation Thrombosis Target Identification

In Vivo Antithrombotic Efficacy Confirmed in Multiple Preclinical Thrombosis Models

The in vivo antithrombotic activity of Loureirin D has been demonstrated in two independent preclinical models. In a photothrombotic (PT) stroke model, the Dragon's Blood phenolic extract (DBE) containing Loureirin D enhanced cerebral blood flow and inhibited ADP-induced platelet aggregation [1]. Crucially, the ethyl acetate (EA) fraction, enriched with Loureirin D, was shown to effectively reduce thrombus weight and improve hemodynamics in an FeCl3-induced carotid artery thrombosis model [1]. Loureirin D was further identified as the predominant plasma-available constituent from this active fraction [1].

Antithrombotic Stroke In Vivo Pharmacology FeCl3-induced Thrombosis

Antibacterial Activity Against Helicobacter pylori: A Distinct Profile from Loureirin A

Loureirin D exhibits antibacterial activity against Helicobacter pylori ATCC 43504, with a minimum inhibitory concentration (MIC) of 111,100.0 nM as determined by the agar dilution method [1]. This activity distinguishes it from Loureirin A, which is reported to have narrow-spectrum antimicrobial activity against H. pylori [2].

Antibacterial Helicobacter pylori MIC Natural Products

Demonstrated In Vitro Antiplatelet Activity with Structural Specificity

In vitro ADP-induced platelet aggregation assays revealed that Loureirin D (compound 17) possesses strong antiplatelet activity [1]. While Loureirin A also demonstrates antiplatelet effects, it acts via inhibition of collagen-induced platelet ATP secretion (50-100 μM) and thrombin-stimulated P-selectin expression [2], which is a different upstream pathway compared to Loureirin D's direct P2Y12 antagonism.

Antiplatelet Thrombosis ADP-induced Aggregation In Vitro Assay

In Silico ADMET Profile Predicts Favorable Oral Bioavailability Potential

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions using admetSAR 2.0 suggest that Loureirin D has a high probability (93.03%) for human intestinal absorption and is predicted to be a substrate for OATP1B1 and OATP1B3, key hepatic uptake transporters [1]. The same model predicts a 62.86% probability of human oral bioavailability [1]. These predictions are class-level inferences and should be validated experimentally, but they provide a favorable starting point for further development compared to compounds with poor predicted absorption.

ADMET Oral Bioavailability Drug-likeness In Silico

Recommended Research Applications for Loureirin D Based on Quantitative Evidence


Investigating P2Y12-Mediated Platelet Aggregation and Thrombosis

Loureirin D is a validated chemical probe for studying the role of the P2Y12 receptor in platelet aggregation and thrombus formation. Its selectivity as a P2Y12 antagonist [1] makes it an ideal tool for dissecting ADP-mediated signaling pathways in platelets, both in vitro and in vivo. Researchers can use it in ADP-induced platelet aggregation assays and in established preclinical thrombosis models such as the FeCl3-induced carotid artery thrombosis model to evaluate antithrombotic efficacy and compare it to established P2Y12 inhibitors.

Functional Studies on Ca2+-Activated Cl- Channels (CaCCs) in Intestinal Epithelium

Research indicates that Loureirin D can be used as a reference compound in studies of Ca2+-activated Cl- channels (CaCCs), specifically TMEM16A [1]. While Loureirin C is a more potent inhibitor of this channel, Loureirin D can serve as a structurally related control to help establish structure-activity relationships (SAR) for dihydrochalcones in modulating intestinal Cl- secretion. This is particularly relevant in models of secretory diarrhea.

Anti-Helicobacter pylori Drug Discovery and Mechanism of Action Studies

The defined antibacterial activity of Loureirin D against H. pylori (MIC of 111,100.0 nM) [1] supports its use as a starting point for medicinal chemistry optimization. Researchers can employ this compound as a chemical tool to investigate its mechanism of action against H. pylori, perform structure-activity relationship (SAR) studies to improve potency, or use it as a positive control in screening assays for new anti-H. pylori agents from natural product libraries.

In Vivo Stroke and Hemodynamic Research

The finding that the DBE fraction containing Loureirin D enhances cerebral blood flow in a photothrombotic stroke model [1] positions this compound as a candidate for investigating neuroprotective and hemodynamic effects in cerebral ischemia. Researchers can use Loureirin D to study its impact on blood-brain barrier integrity and cerebral perfusion, potentially exploring its utility in combination with standard-of-care thrombolytics or antiplatelet agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Loureirin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.